molecular formula C8H11F3O2 B15320305 1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-one

1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-one

Cat. No.: B15320305
M. Wt: 196.17 g/mol
InChI Key: MKLADTFZWVONDR-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-one is a fluorinated organic compound with the molecular formula C8H11F3O2. This compound is characterized by the presence of a trifluoromethyl group and an oxane ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with oxane under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction parameters are optimized to achieve maximum efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of trifluoroalcohols.

    Substitution: Formation of various substituted trifluoromethyl derivatives.

Scientific Research Applications

1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it an effective inhibitor of certain enzymes by binding to their active sites and disrupting their normal function. The oxane ring contributes to the compound’s stability and reactivity, facilitating its interaction with different molecular pathways.

Comparison with Similar Compounds

1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-one can be compared with other similar compounds, such as:

    1,1,1-Trifluoro-2-propanol: Similar in structure but lacks the oxane ring, making it less stable and less reactive.

    1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine: Contains an amine group instead of a ketone, leading to different chemical properties and reactivity.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Contains additional fluorine atoms, resulting in higher lipophilicity and different applications.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the oxane ring, which imparts distinct chemical and physical properties, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

1,1,1-trifluoro-3-(oxan-4-yl)propan-2-one

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)7(12)5-6-1-3-13-4-2-6/h6H,1-5H2

InChI Key

MKLADTFZWVONDR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC(=O)C(F)(F)F

Origin of Product

United States

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